

# An In-depth Technical Guide to the Thermochemical Properties of 5-Methylfurfurylamine

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## Compound of Interest

Compound Name: 5-Methylfurfurylamine

Cat. No.: B076237

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This technical guide provides a comprehensive overview of the core thermochemical properties of **5-Methylfurfurylamine**, a furan derivative of interest in the development of bio-based chemicals and fuels. The data presented herein is critical for reaction engineering, process design, safety analysis, and computational modeling. All quantitative data is derived from peer-reviewed experimental studies.

## Core Thermochemical Data

The key thermochemical parameters for **5-Methylfurfurylamine** at  $T = 298.15\text{ K}$  and  $p^\circ = 0.1\text{ MPa}$  are summarized in the tables below. These values are essential for understanding the energetic landscape of this compound.

Table 1: Molar Enthalpies of Formation of **5-Methylfurfurylamine**

Phase	Enthalpy of Formation ( $\Delta_f H_m^\circ$ )	Uncertainty	Method
Liquid (l)	-134.5 kJ·mol <sup>-1</sup> <a href="#">[1]</a> <a href="#">[2]</a>	$\pm 1.5$ kJ·mol <sup>-1</sup> <a href="#">[1]</a> <a href="#">[2]</a>	Static Bomb Combustion Calorimetry
Gas (g)	-81.2 kJ·mol <sup>-1</sup> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	$\pm 1.7$ kJ·mol <sup>-1</sup> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Derived from liquid phase enthalpy and enthalpy of vaporization

Table 2: Molar Enthalpy of Vaporization of **5-Methylfurfurylamine**

Property	Value	Uncertainty	Method
Enthalpy of Vaporization ( $\Delta_{lg} H_m^\circ$ )	53.3 kJ·mol <sup>-1</sup> <a href="#">[1]</a> <a href="#">[2]</a>	$\pm 0.9$ kJ·mol <sup>-1</sup> <a href="#">[1]</a> <a href="#">[2]</a>	High-Temperature Calvet Microcalorimetry

Table 3: Other Reported Physical Properties

Property	Value
Density (at T = 298.15 K)	0.997 g·cm <sup>-3</sup> <a href="#">[2]</a>
Boiling Point	161.226 °C at 760 mmHg <a href="#">[6]</a>
Melting Point	-22 °C <a href="#">[6]</a>
Flash Point	51.308 °C <a href="#">[6]</a>

## Experimental Protocols

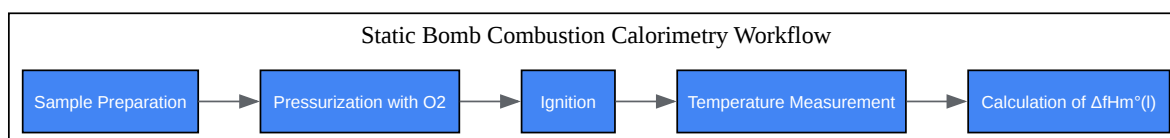
The experimental determination of the thermochemical data presented above was achieved through a combination of well-established calorimetric techniques.

### Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase was determined from the standard molar energy of combustion using static bomb combustion calorimetry.[1][2][3][4][5]

Experimental Workflow:

- Sample Preparation: A known mass of **5-Methylfurfurylamine** was placed in a crucible within a combustion bomb.
- Pressurization: The bomb was charged with high-purity oxygen.
- Ignition: The sample was ignited, and the resulting temperature change of the surrounding water bath was meticulously recorded.
- Calibration: The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.[2]
- Data Analysis: The standard molar energy of combustion was calculated from the corrected temperature rise, and from this, the standard molar enthalpy of formation in the liquid phase was derived.



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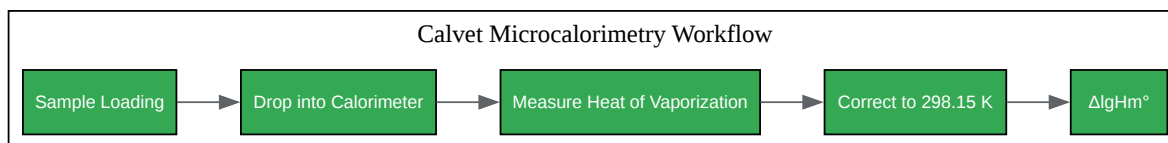
Caption: Workflow for determining the liquid-phase enthalpy of formation.

## High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of vaporization was determined using a high-temperature Calvet microcalorimeter.[1][2][3][4][5]

Experimental Workflow:

- **Sample Loading:** A small, precisely weighed sample of liquid **5-Methylfurfurylamine** was sealed in a thin glass capillary tube.
- **Isothermal Measurement:** The sample capillary and a blank reference capillary were simultaneously dropped into the hot zone of the microcalorimeter, which was held at a constant temperature.
- **Vaporization:** The sample vaporized, and the heat absorbed during this phase change was measured by the instrument.
- **Calibration:** The microcalorimeter was calibrated in situ using a standard substance with a known enthalpy of vaporization (e.g., n-undecane).<sup>[2]</sup>
- **Correction to Standard Temperature:** The experimentally observed enthalpy change was corrected to the standard reference temperature of 298.15 K using heat capacity data.<sup>[2]</sup>



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Caption: Workflow for determining the enthalpy of vaporization.

## Computational Approach

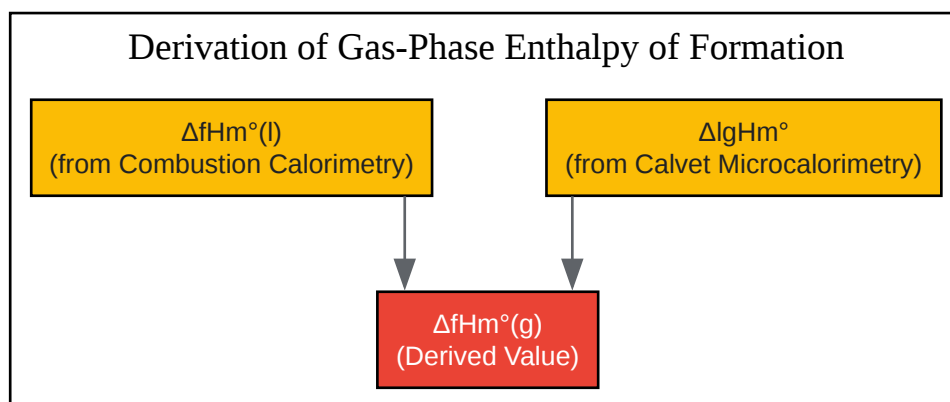
To complement the experimental findings, theoretical calculations were performed.

## G3 Level Calculations

The gas-phase enthalpy of formation was also estimated using the G3 composite method.<sup>[1][2][3][5]</sup> This high-level ab initio molecular orbital theory provides a means to calculate thermochemical data with a high degree of accuracy, and the results were found to be in excellent agreement with the experimentally derived values.<sup>[1][2]</sup>

## Logical Relationship of Thermochemical Properties

The relationship between the experimentally determined and derived thermochemical properties is illustrated in the following diagram.



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Caption: Relationship between experimental and derived thermochemical data.

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